Apigeninidin natural sources and biosynthesis pathways
Apigeninidin natural sources and biosynthesis pathways
An In-depth Technical Guide to Apigeninidin: Natural Sources, Biosynthesis, and Experimental Analysis
Introduction
Apigeninidin is a member of the 3-deoxyanthocyanidins, a subclass of flavonoids characterized by the absence of a hydroxyl group at the C-3 position of the C-ring.[1][2] This structural feature confers unique chemical stability, particularly in response to pH changes, making apigeninidin and related compounds of significant interest for applications as natural colorants in the food industry.[1][2] Beyond their pigment properties, 3-deoxyanthocyanidins are recognized as phytoalexins, playing a role in plant defense against microbial pathogens.[1] Apigeninidin, along with its counterpart luteolinidin, is notably found in high concentrations in certain varieties of sorghum (Sorghum bicolor), positioning this cereal as a primary source for its isolation and study.[3][4][5][6] This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols for the study of apigeninidin, tailored for researchers and professionals in the fields of natural products, biochemistry, and drug development.
Natural Sources of Apigeninidin
Apigeninidin is relatively rare in the plant kingdom compared to other flavonoids.[1] Its primary and most commercially viable sources are the grains and leaves of Sorghum bicolor (L.) Moench.[2][5][6] It is one of the major pigments responsible for the red and purple coloration in certain sorghum varieties.[3][4]
Key sources include:
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Sorghum Grain (Sorghum bicolor) : The bran of black, red, and brown sorghum varieties contains significant amounts of apigeninidin.[5][7] It often co-occurs with other 3-deoxyanthocyanidins like luteolinidin.[3][4][7]
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Sorghum Leaf Sheaths (Sorghum bicolor) : The leaf sheaths of some sorghum varieties, such as Sorghum caudatum, can have exceptionally high yields of apigeninidin, reaching up to 10% of the dried material.[8]
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Ferns and Mosses : Apigeninidin has also been identified in various species of ferns and mosses.[1][2]
The concentration of apigeninidin can vary significantly depending on the plant variety, genotype, and environmental conditions during growth.[7][9]
Quantitative Data on Apigeninidin Content
The following table summarizes the reported concentrations of apigeninidin in various sorghum sources.
| Natural Source (Plant Part) | Variety/Cultivar | Apigeninidin (APG) Content | Luteolinidin (LUT) Content (for comparison) | Reference |
| Sorghum Grain | Liaoza-48 | 329.64 µg/g | 97.18 µg/g | [10] |
| Sorghum Grain | Liaonuo-11 | 270.93 µg/g | 76.84 µg/g | [10] |
| Sorghum Grain | Liaonian-3 | 162.50 µg/g | 82.05 µg/g | [10] |
| Sorghum Leaves (Mutant) | RG | 421 µg/g | 1768 µg/g | [5] |
| Sorghum Leaf Sheath | Not Specified | 29.87 mg/g (29,870 µg/g) | 0.34 mg/g (340 µg/g) | [11] |
Biosynthesis of Apigeninidin
Apigeninidin is synthesized via a branch of the general flavonoid biosynthesis pathway. This pathway starts with the amino acid L-phenylalanine. The key divergence for 3-deoxyanthocyanidin synthesis occurs at the flavanone intermediate, naringenin. Unlike the main anthocyanin pathway, which involves hydroxylation at the 3-position by flavanone 3-hydroxylase (F3H), the pathway to apigeninidin bypasses this step. Instead, naringenin is directly reduced by a flavanone 4-reductase (FNR).[12]
The key enzymatic steps are:
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Phenylalanine Ammonia Lyase (PAL) : Converts L-phenylalanine to cinnamic acid.
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Cinnamate 4-Hydroxylase (C4H) : Hydroxylates cinnamic acid to p-coumaric acid.
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4-Coumarate:CoA Ligase (4CL) : Activates p-coumaric acid to p-coumaroyl-CoA.
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Chalcone Synthase (CHS) : Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI) : Isomerizes naringenin chalcone to the flavanone naringenin.
-
Flavanone 4-Reductase (FNR) : This is a key step for 3-deoxyanthocyanidins. FNR reduces naringenin to the corresponding flavan-4-ol, apiforol. In some plants, this activity is carried out by a variant of dihydroflavonol 4-reductase (DFR).[12]
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Dehydratase (Unknown) : Apiforol is then dehydrated to form the unstable anthocyanidin, apigeninidin.
Caption: Biosynthesis pathway of apigeninidin from L-phenylalanine.
Experimental Protocols
Extraction and Isolation of Apigeninidin
The following protocol is a generalized method based on procedures for extracting 3-deoxyanthocyanidins from sorghum.[8][10][11]
Materials:
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Dried and ground sorghum leaf sheaths or bran.
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Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Butanol
-
Distilled water
-
Rotary evaporator
-
Centrifuge
-
Chromatography column (e.g., Sephadex LH-20 or Silica gel)
Procedure:
-
Extraction: Macerate 10 g of dried, powdered plant material in 100 mL of methanol containing 1% HCl (v/v). Extract for 24 hours at 4°C in the dark with continuous agitation.
-
Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C until the methanol is removed.
-
Solvent Partitioning (Optional Cleanup): Resuspend the aqueous extract in distilled water and partition successively against equal volumes of ethyl acetate to remove less polar compounds. The apigeninidin will remain in the aqueous phase. Further partitioning against n-butanol can be used to concentrate the anthocyanidins in the butanol phase.
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Purification by Column Chromatography: Concentrate the crude extract or the desired fraction and load it onto a prepared chromatography column (e.g., Sephadex LH-20). Elute with a suitable solvent system (e.g., a gradient of methanol in water) to separate apigeninidin from other compounds. Monitor fractions using thin-layer chromatography (TLC) or HPLC.
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Final Purification: Combine the fractions containing pure apigeninidin and concentrate them to dryness.
Caption: General workflow for the extraction and isolation of apigeninidin.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with a Diode Array Detector (DAD) is the standard method for quantifying apigeninidin.[4][10][11]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (or trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile (or methanol) with 0.1% formic acid.
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 5% B
-
5-35 min: Increase to 40% B
-
35-40 min: Increase to 100% B
-
40-45 min: Hold at 100% B
-
45-50 min: Return to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD detection at the visible maximum for apigeninidin (approximately 480 nm).
-
Quantification: Create a calibration curve using an authentic apigeninidin standard of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.[4][11]
Biological Activities and Signaling Pathways
While research on the specific signaling pathway modulation by apigeninidin is less extensive than for its flavone analog, apigenin, emerging evidence points to significant biological activities. 3-deoxyanthocyanidins, as a class, are potent antioxidants.[1][4] Studies have shown that apigeninidin-rich extracts from Sorghum bicolor possess anti-inflammatory and anti-proliferative properties.[11][13]
Anti-inflammatory Activity: Apigeninidin has been shown to inhibit the production of pro-inflammatory mediators. One key mechanism is the suppression of cyclooxygenase-2 (COX-2) secretion and the subsequent reduction of prostaglandin E2 (PG-E2) production in macrophages stimulated with lipopolysaccharide (LPS).[11] This suggests an interaction with the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Apigeninidin's role in inhibiting the COX-2 inflammatory pathway.
Anti-proliferative Activity: Extracts rich in apigeninidin have demonstrated cytotoxic effects against various cancer cell lines, including human lung carcinoma (A549) cells, suggesting potential for cancer research and drug development.[13] The precise molecular targets and signaling pathways involved in this anti-proliferative activity are an active area of investigation.
Conclusion
Apigeninidin stands out as a stable and bioactive natural pigment with significant potential. Its primary source, Sorghum bicolor, offers a readily available and sustainable platform for its scaled production. The elucidation of its biosynthetic pathway provides a roadmap for metabolic engineering approaches to enhance yields in both native plants and microbial systems. Standardized protocols for extraction and quantification are crucial for consistent research and development. While the full scope of its biological activities and interactions with cellular signaling pathways is still being uncovered, initial findings on its anti-inflammatory and anti-proliferative effects are promising. This guide serves as a foundational resource for scientists and researchers aiming to explore and harness the properties of apigeninidin for applications in food science, nutrition, and pharmacology.
References
- 1. 3-Deoxyanthocyanidin Colorant: Nature, Health, Synthesis, and Food Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Deoxyanthocyanidin - Wikipedia [en.wikipedia.org]
- 3. cerealsgrains.org [cerealsgrains.org]
- 4. Chemical Composition, Antioxidant Potential, and Nutritional Evaluation of Cultivated Sorghum Grains: A Combined Experimental, Theoretical, and Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. krex.k-state.edu [krex.k-state.edu]
- 7. Bioactive Compounds and Biological Activities of Sorghum Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench Cultivated in China [mdpi.com]
- 11. jobelyn.com.ng [jobelyn.com.ng]
- 12. researchgate.net [researchgate.net]
- 13. Apigeninidin-rich Sorghum bicolor (L. Moench) extracts suppress A549 cells proliferation and ameliorate toxicity of aflatoxin B1-mediated liver and kidney derangement in rats - PMC [pmc.ncbi.nlm.nih.gov]
